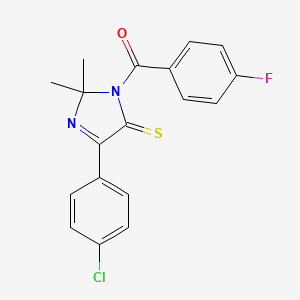![molecular formula C18H13N5O3 B6481012 4-oxo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4H-chromene-2-carboxamide CAS No. 897615-15-5](/img/structure/B6481012.png)
4-oxo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4H-chromene-2-carboxamide is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a member of the chromene family, which is a group of compounds that are characterized by a chromane ring system with two additional fused rings. 4-oxo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4H-chromene-2-carboxamide has a molecular weight of 442.48 g/mol and a molecular formula of C19H17N5O3.
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to interact with various biological targets
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes . The specific interactions and resulting changes depend on the nature of the target and the biochemical environment.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways . The downstream effects of these interactions can vary widely, depending on the specific pathways involved.
Result of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes . The specific effects depend on the nature of the target and the biochemical environment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-oxo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4H-chromene-2-carboxamide for lab experiments include its ability to bind to the active sites of enzymes, its ability to interact with DNA, and its ability to alter gene expression. Additionally, it is relatively easy to synthesize and is relatively stable in solution.
The limitations of using 4-oxo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4H-chromene-2-carboxamide for lab experiments include its potential toxicity, its potential to interact with other compounds, and its potential to cause side effects. Additionally, it is not well understood and its effects are not fully understood.
Zukünftige Richtungen
For the research of 4-oxo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4H-chromene-2-carboxamide include further investigation into its biochemical and physiological effects, its mechanism of action, and its potential applications in drug development. Additionally, further research should be conducted into its potential toxicity, its potential interactions with other compounds, and its potential side effects. Furthermore, further research should be conducted into its potential use as a fluorescent probe, its potential use as a therapeutic agent, and its potential use as a biomarker.
Synthesemethoden
The synthesis of 4-oxo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4H-chromene-2-carboxamide is a multi-step process that involves the reaction of a 1-phenyl-1H-1,2,3,4-tetrazol-5-ylmethyl group with a 4-oxo-chromene-2-carboxamide group. The reaction is carried out in an ethanol solution in the presence of a base such as potassium hydroxide. The reaction proceeds in two steps, with the first step involving the formation of a tetrazolium salt, and the second step involving the formation of the 4-oxo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4H-chromene-2-carboxamide product.
Wissenschaftliche Forschungsanwendungen
4-oxo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4H-chromene-2-carboxamide has been studied for its potential applications in scientific research. It has been used as a fluorescent probe to study the interactions between proteins and DNA. It has also been used to study the effects of drugs on cell signaling pathways, as well as to study the effects of drugs on cellular metabolism. Additionally, it has been used to study the structure and function of enzymes, and to study the effects of drugs on gene expression.
Eigenschaften
IUPAC Name |
4-oxo-N-[(1-phenyltetrazol-5-yl)methyl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3/c24-14-10-16(26-15-9-5-4-8-13(14)15)18(25)19-11-17-20-21-22-23(17)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGONMGKJIAWNSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)-4H-chromene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(dimethylamino)propyl]-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride](/img/structure/B6480933.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride](/img/structure/B6480940.png)
![1-(4-fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6480951.png)
![2-(2,4-dichlorophenoxy)-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide](/img/structure/B6480952.png)
![1-(4-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B6480965.png)
![1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6480975.png)
![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6480979.png)
![2-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6480986.png)

![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B6480998.png)
![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6480999.png)
![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamide](/img/structure/B6481004.png)
![2,2-diphenyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide](/img/structure/B6481011.png)